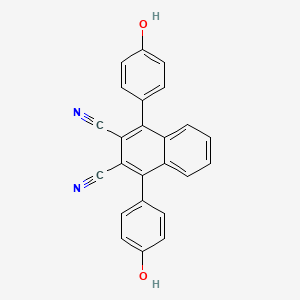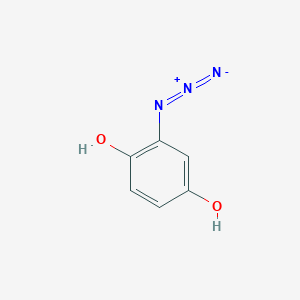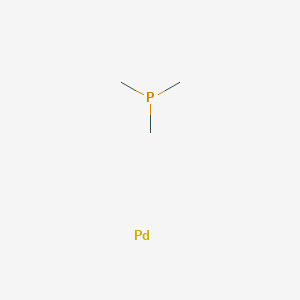
Palladium;trimethylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium;trimethylphosphane is a coordination compound consisting of palladium metal and trimethylphosphane ligands. This compound is widely used in various chemical reactions, particularly in catalysis, due to its unique properties. Palladium is a transition metal known for its excellent catalytic abilities, while trimethylphosphane is an organophosphorus compound that acts as a ligand, stabilizing the palladium center and enhancing its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palladium;trimethylphosphane can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with trimethylphosphane in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
PdCl2+2PMe3+reducing agent→Pd(PMe3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents like tetrahydrofuran (THF) or dichloromethane can facilitate the reaction, and the product is typically purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Palladium;trimethylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: Ligands in the compound can be substituted with other ligands, altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, alkylating agents, and reducing agents like sodium borohydride. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds, while in hydrogenation reactions, the products are reduced organic molecules.
Aplicaciones Científicas De Investigación
Palladium;trimethylphosphane has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Palladium-based compounds are being explored for their potential anticancer properties, as they can interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of palladium;trimethylphosphane involves the coordination of the trimethylphosphane ligands to the palladium center, which stabilizes the metal and enhances its catalytic activity. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
Palladium;triphenylphosphane: Similar to palladium;trimethylphosphane but with bulkier ligands, affecting its steric and electronic properties.
Palladium;triethylphosphane: Another similar compound with slightly different ligand properties.
Palladium;tricyclohexylphosphane: Features even bulkier ligands, providing different reactivity and selectivity.
Uniqueness
This compound is unique due to its balance of steric and electronic properties, making it highly effective in a wide range of catalytic reactions. Its relatively small ligands allow for multiple coordination sites on the palladium center, enhancing its versatility as a catalyst.
Propiedades
Número CAS |
143470-19-3 |
|---|---|
Fórmula molecular |
C3H9PPd |
Peso molecular |
182.50 g/mol |
Nombre IUPAC |
palladium;trimethylphosphane |
InChI |
InChI=1S/C3H9P.Pd/c1-4(2)3;/h1-3H3; |
Clave InChI |
WOBNFYCMHDYHMT-UHFFFAOYSA-N |
SMILES canónico |
CP(C)C.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
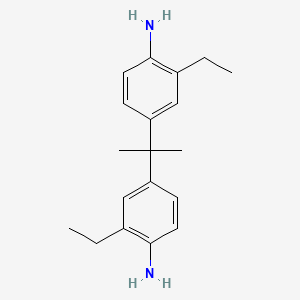
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)

![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)


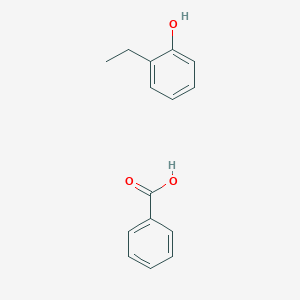
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
